An In-depth Technical Guide to 1,5-Dibromo-3-ethoxy-2-fluorobenzene: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1,5-Dibromo-3-ethoxy-2-fluorobenzene: Synthesis, Properties, and Potential Applications
Introduction: Navigating the Landscape of Polyhalogenated Aromatic Building Blocks
In the realm of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic rings is paramount. Polyhalogenated benzenes serve as versatile scaffolds, offering multiple reactive handles for the construction of complex molecular architectures. This guide focuses on a specific, albeit not widely cataloged, member of this family: 1,5-Dibromo-3-ethoxy-2-fluorobenzene .
A thorough search of prominent chemical databases does not yield a specific CAS number for 1,5-Dibromo-3-ethoxy-2-fluorobenzene, suggesting it is either a novel compound or one that has not been widely commercialized or reported in the literature. This guide, therefore, adopts a predictive and instructional approach, grounded in the established chemistry of analogous compounds. We will explore its predicted properties, propose a logical synthetic pathway, and discuss its potential applications, providing researchers and drug development professionals with a scientifically robust framework for its synthesis and utilization.
Physicochemical and Spectroscopic Profile
While experimental data for the target compound is unavailable, we can predict its core properties based on its structure and data from closely related analogs.
| Property | Predicted Value / Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₈H₇Br₂FO | Based on the constituent atoms. |
| Molecular Weight | 297.95 g/mol | Calculated from the atomic weights of the elements. |
| Appearance | Colorless to light-yellow oil or low-melting solid | Halogenated aromatic compounds are often liquids or low-melting solids at room temperature.[1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | The hydrophobic nature of the brominated and fluorinated benzene ring and the ethoxy group dictates its solubility profile.[2] |
| ¹H NMR | Two distinct aromatic proton signals (likely doublets or doublet of doublets due to H-F coupling), a quartet for the -OCH₂- protons, and a triplet for the -CH₃ protons. | The substitution pattern creates a specific splitting pattern for the aromatic and aliphatic protons. |
| ¹³C NMR | Eight distinct carbon signals are expected, with the carbon attached to fluorine exhibiting a large C-F coupling constant. | The asymmetry of the molecule results in unique signals for each carbon atom. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. | The single fluorine atom will give rise to a characteristic signal in the ¹⁹F NMR spectrum. |
| Mass Spectrometry | A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). | This isotopic signature is a key identifier for dibrominated compounds. |
Proposed Synthetic Pathway
A plausible synthetic route to 1,5-Dibromo-3-ethoxy-2-fluorobenzene can be envisioned starting from commercially available 2,4-dibromo-6-fluoroaniline. The following multi-step synthesis is proposed:
Step 1: Diazotization of 2,4-dibromo-6-fluoroaniline
The synthesis would commence with the diazotization of the starting aniline. This is a standard transformation in aromatic chemistry.
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Protocol: 2,4-dibromo-6-fluoroaniline is dissolved in a suitable acidic medium (e.g., a mixture of H₂SO₄ and water) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to prevent the decomposition of the resulting diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.[3]
Step 2: Hydrolysis of the Diazonium Salt to the Phenol
The diazonium group is an excellent leaving group and can be displaced by a hydroxyl group through hydrolysis.
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Protocol: The cold diazonium salt solution is slowly added to a heated aqueous solution of a copper salt, or simply heated to facilitate the displacement of the N₂ group by water, forming 2,4-dibromo-6-fluorophenol.
Step 3: Williamson Ether Synthesis
The final step involves the etherification of the synthesized phenol to introduce the ethoxy group.
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Protocol: The 2,4-dibromo-6-fluorophenol is treated with a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like acetone or DMF to deprotonate the hydroxyl group. Ethyl iodide or ethyl bromide is then added to the resulting phenoxide, and the reaction mixture is heated to afford the target compound, 1,5-Dibromo-3-ethoxy-2-fluorobenzene.
Potential Applications in Research and Development
The unique substitution pattern of 1,5-Dibromo-3-ethoxy-2-fluorobenzene makes it a potentially valuable building block in several areas of chemical research.
Pharmaceutical Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[4][5] The two bromine atoms on the scaffold of 1,5-Dibromo-3-ethoxy-2-fluorobenzene can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Stille, Heck, or Buchwald-Hartwig couplings) to introduce further molecular complexity.[6] This allows for the construction of a library of compounds for screening against various biological targets. The ortho-fluoro-ethoxy motif can influence the conformation of the molecule and participate in specific interactions with protein targets.
Agrochemicals
Halogenated aromatic compounds are fundamental in the development of modern pesticides and herbicides.[7] The specific arrangement of halogens and the alkoxy group can significantly influence the biological activity and selectivity of the final active ingredient. 1,5-Dibromo-3-ethoxy-2-fluorobenzene could serve as a key intermediate for the synthesis of novel agrochemicals.
Materials Science
The presence of fluorine and bromine atoms can impart useful properties to organic materials, such as thermal stability, flame retardancy, and specific electronic characteristics. This compound could be explored as a monomer or additive in the synthesis of specialized polymers and organic electronic materials.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,5-Dibromo-3-ethoxy-2-fluorobenzene does not exist, general precautions for handling polyhalogenated aromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][8] Work in a well-ventilated area or under a chemical fume hood.[9]
-
Health Hazards: These compounds can cause skin and eye irritation.[9] Avoid inhalation of vapors and contact with skin and eyes.[8]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[8][10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Conclusion
References
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- Hanwha Solutions Co, Ltd. (2020, April 27). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Molport. 1,3-dibromo-2-ethoxy-5-fluorobenzene | 1447671-86-4.
- 1,3-Dibromo-5-(Trifluoromethoxy)benzene: A Versatile Research Compound.
- Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET.
- Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
- BLD Pharm. 1881290-56-7|1-Bromo-3-ethoxy-2-fluorobenzene.
- Sigma-Aldrich. 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis.
- Henan Kanbei Chemical Co., Ltd. 1,5-dibromo-2,4-bis(bromomethyl)-3-fluorobenzene.
- Benchchem. (2025). Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development.
- Organic Syntheses Procedure. 1-bromo-2-fluorobenzene.
- LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development.
- Synblock. CAS 2121513-07-1 | 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene.
- ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF.
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